5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one
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Overview
Description
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the reaction of 2-aminophenol with phosgene or its derivatives, followed by cyclization. Another method involves the reaction of 2-aminophenol with isocyanates under mild conditions to form the desired benzoxazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazine derivatives.
Scientific Research Applications
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The compound’s unique structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1H-benzo[d]imidazole: Another heterocyclic compound with similar structural features.
1H-benzo[d][1,2,3]triazole: A triazole derivative with comparable chemical properties.
4H-benzo[d][1,3]oxazine: A related benzoxazine compound with different substitution patterns.
Uniqueness
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern and the presence of both amino and oxazinone functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
5-Amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzoxazine ring with an amino group at the 5-position, which enhances its reactivity. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions from appropriate precursors such as anthranilic acids and orthoesters under acidic conditions or microwave-assisted methods .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including proteases, which are crucial in the progression of diseases such as cancer and diabetes .
- Cytotoxic Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting cellular processes .
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, potentially inhibiting bacterial growth through enzyme inhibition and membrane disruption .
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Anticancer Activity
A study evaluated the cytotoxic effects of several derivatives of this compound against human lung adenocarcinoma (A549) and colorectal cancer (SW-480) cell lines. The results demonstrated that these compounds could significantly reduce cell viability, with IC50 values indicating their effectiveness compared to conventional chemotherapeutics like Cisplatin .
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound against various pathogens. It has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The mechanism involves disrupting bacterial cell membranes and inhibiting critical enzymatic functions necessary for bacterial survival .
Enzyme Inhibition Studies
A specific study focused on the inhibitory effects of this compound on human leukocyte elastase. The findings revealed that the compound could act as a substrate inhibitor, potentially offering therapeutic benefits in conditions characterized by excessive elastase activity .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-amino-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C8H8N2O2/c9-6-2-1-3-7-5(6)4-12-8(11)10-7/h1-3H,4,9H2,(H,10,11) |
InChI Key |
VMOZYHVKVDSQSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2NC(=O)O1)N |
Origin of Product |
United States |
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